

# Technical Guide: 1-Ethynyl-4-methoxy-2-methylbenzene

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## Compound of Interest

Compound Name: *1-Ethynyl-4-methoxy-2-methylbenzene*

CAS No.: 74331-69-4

Cat. No.: B1339990

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## Molecular Weight, Synthesis, and Application in Drug Discovery

### Executive Summary

**1-Ethynyl-4-methoxy-2-methylbenzene** (CAS: 74331-69-4), also known as 4-Methoxy-2-methylphenylacetylene, is a high-value aryl alkyne building block.<sup>[1][2][3]</sup> With a molecular weight of 146.19 g/mol, it occupies a critical "sweet spot" in Fragment-Based Drug Discovery (FBDD). Its structural features—a reactive terminal alkyne, an electron-donating methoxy group, and an ortho-methyl steric handle—make it an ideal scaffold for synthesizing indole-based therapeutics, molecular probes via "Click" chemistry, and optoelectronic materials.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and analytical workflows, designed for researchers requiring high-purity standards.

## Part 1: Physicochemical Profile & Molecular Weight Analysis

In precision medicine and analytical chemistry, "Molecular Weight" is not a single number but a spectrum of values depending on the context (stoichiometry vs. mass spectrometry).

### Core Properties Table[4]



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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### The "Rule of 3" and Fragment Utility

With a MW of 146.19, this compound adheres strictly to the Rule of 3 for fragment-based drug design (MW < 300, cLogP < 3). This allows medicinal chemists to append this motif to larger scaffolds without violating Lipinski's Rule of 5 in the final drug candidate.

## Part 2: Synthetic Architecture (Sonogashira Coupling)

The most robust route to **1-Ethynyl-4-methoxy-2-methylbenzene** is the Sonogashira cross-coupling of 4-bromo-3-methylanisole with trimethylsilylacetylene (TMSA), followed by desilylation. This method avoids the homocoupling side-reactions common when using acetylene gas directly.

### Validated Protocol

Step 1: Cross-Coupling[5][6][7]

- Reagents: 4-Bromo-3-methylanisole (1.0 eq), TMS-acetylene (1.2 eq),

(2 mol%), CuI (1 mol%).

- Solvent: Anhydrous THF/Triethylamine (1:1 v/v). Degas thoroughly (sparge with Argon for 15 min).
- Conditions: Heat to 60°C under Argon for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
- Workup: Filter off ammonium salts, concentrate, and purify via silica flash chromatography to yield the TMS-protected intermediate.

#### Step 2: Deprotection

- Reagents: TMS-intermediate, (2.0 eq) or TBAF (1.1 eq).
- Solvent: Methanol (for Carbonate method) or THF (for TBAF).
- Conditions: Stir at Room Temperature (RT) for 1 hour.
- Purification: Aqueous workup followed by distillation or crystallization (if solid).

## Synthetic Logic Diagram

The following diagram illustrates the reaction flow and critical control points.



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Caption: Two-step synthesis ensuring high purity by preventing Glaser homocoupling side-products.

## Part 3: Analytical Validation & Quality Control

Verifying the identity of **1-Ethynyl-4-methoxy-2-methylbenzene** requires distinguishing it from its isomers (e.g., propynyl derivatives).

### 1. Mass Spectrometry (MS)

- Technique: GC-MS (EI) or LC-MS (ESI+).
- Target Signal:
  - Molecular Ion ( ): 146 m/z.
  - Base Peak: Often 131 m/z (Loss of methyl radical from methoxy or toluene core).
  - Isotope Pattern: The M+1 peak (147 m/z) should be ~11% of the parent peak intensity, confirming the skeleton.

### 2. Nuclear Magnetic Resonance (NMR)[8]

- NMR (400 MHz, ):
  - 3.0–3.3 ppm (s, 1H): The acetylenic proton ( ). Diagnostic peak.
  - 3.8 ppm (s, 3H): Methoxy group ( ).
  - 2.4 ppm (s, 3H): Aryl methyl group ( ).

- 6.7–7.4 ppm (m, 3H): Aromatic protons.

## Analytical Workflow Diagram



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Caption: Multi-modal validation workflow ensuring structural integrity and isotopic mass confirmation.

## Part 4: Strategic Applications in Drug Discovery

The 1-ethynyl group acts as a versatile "warhead" or "handle" in modern medicinal chemistry.

### 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This molecule is a prime candidate for "Click Chemistry." By reacting the terminal alkyne with an organic azide, researchers can generate 1,4-disubstituted 1,2,3-triazoles.

- Utility: Triazoles mimic amide bonds (bioisosteres) but are resistant to metabolic cleavage, improving the pharmacokinetic (PK) profile of the drug.

### 2. Heterocycle Synthesis (Indoles/Benzofurans)

Through Larock indole synthesis or similar Pd-catalyzed cyclizations, this alkyne can be converted into complex fused ring systems found in anti-cancer agents and serotonin receptor modulators.

## Metabolic Pathway Simulation

The following diagram visualizes how the alkyne handle is utilized to create metabolically stable triazole linkers.



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Caption: CuAAC 'Click' reaction mechanism utilizing the terminal alkyne for bioconjugation.

## References

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